molecular formula C10H8BrNO2 B6168727 methyl 2-(5-bromo-2-cyanophenyl)acetate CAS No. 1261443-55-3

methyl 2-(5-bromo-2-cyanophenyl)acetate

Cat. No.: B6168727
CAS No.: 1261443-55-3
M. Wt: 254.1
InChI Key:
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Description

“Methyl 2-(5-bromo-2-cyanophenyl)acetate” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from "Methyl (4-Cyanophenyl)acetate" . The reaction conditions involve the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane at 85 degrees Celsius for 16 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)9(11)8-5-3-2-4-7(8)6-12/h2-5,9H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Physical and Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It is stored at ambient temperature and shipped at normal temperature .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-(5-bromo-2-cyanophenyl)acetate can be achieved through a three-step process involving bromination, cyanation, and esterification reactions.", "Starting Materials": [ "Methyl acetate", "5-bromo-2-nitrophenyl", "Sodium cyanide", "Sodium methoxide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination", "5-bromo-2-nitrophenyl is treated with hydrochloric acid and sodium bicarbonate to form 5-bromo-2-nitrophenol.", "The resulting compound is then reacted with acetic acid and acetic anhydride to form methyl 2-(5-bromo-2-nitrophenyl)acetate.", "Step 2: Cyanation", "Methyl 2-(5-bromo-2-nitrophenyl)acetate is reacted with sodium cyanide and sodium methoxide to form methyl 2-(5-bromo-2-cyanophenyl)acetate.", "Step 3: Esterification", "Methyl 2-(5-bromo-2-cyanophenyl)acetate is then esterified with acetic acid and acetic anhydride to form the final product, methyl 2-(5-bromo-2-cyanophenyl)acetate." ] }

CAS No.

1261443-55-3

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

0

Origin of Product

United States

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